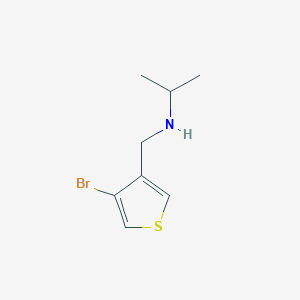

n-((4-Bromothiophen-3-yl)methyl)propan-2-amine

Description

N-((4-Bromothiophen-3-yl)methyl)propan-2-amine is a secondary amine featuring a brominated thiophene core linked to an isopropylamine group. This compound’s structure combines the electron-rich, aromatic thiophene ring with a bulky bromine substituent at the 4-position, which may influence its electronic properties, steric interactions, and reactivity. Such reactions are common in amine functionalization and have been employed for structurally related brominated arylalkylamines .

The bromothiophene moiety introduces unique characteristics compared to phenyl or pyridyl analogs, including enhanced electron delocalization due to sulfur’s lone pairs and distinct metabolic stability. These attributes make it a candidate for pharmaceutical and agrochemical applications, particularly in targeting enzymes or receptors sensitive to halogenated aromatics .

Properties

Molecular Formula |

C8H12BrNS |

|---|---|

Molecular Weight |

234.16 g/mol |

IUPAC Name |

N-[(4-bromothiophen-3-yl)methyl]propan-2-amine |

InChI |

InChI=1S/C8H12BrNS/c1-6(2)10-3-7-4-11-5-8(7)9/h4-6,10H,3H2,1-2H3 |

InChI Key |

RXEQNZXLXXIGMI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC1=CSC=C1Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a brominated thiophene derivative with an amine under palladium-catalyzed conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination of thiophene followed by amination using suitable amine sources. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: n-((4-Bromothiophen-3-yl)methyl)propan-2-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiophene derivatives without the bromine atom.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: n-((4-Bromothiophen-3-yl)methyl)propan-2-amine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of thiophene derivatives on biological systems. It can serve as a building block for the synthesis of bioactive molecules.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, this compound is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of n-((4-Bromothiophen-3-yl)methyl)propan-2-amine involves its interaction with specific molecular targets. The bromine atom and amine group allow it to form covalent bonds with target molecules, potentially inhibiting or modifying their function. The exact pathways and targets depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table highlights key structural analogs and their differentiating features:

Key Observations :

- Bromine’s inductive effect (-I) may also reduce electron density at the aromatic core compared to non-halogenated analogs.

- Steric Profile : The 4-bromo substitution on thiophene creates a steric bulk distinct from para-substituted phenyl or pyridyl groups, possibly altering binding kinetics in enzyme-active sites .

- Metabolic Stability : Thiophene’s sulfur atom may confer resistance to oxidative metabolism compared to phenyl rings, as seen in brominated thiophene-containing drugs .

Physicochemical Properties

- Molecular Weight : Estimated at ~244 g/mol (C₈H₁₁BrN₂S), slightly lower than 3-(4-bromophenyl)-N,N-dimethylpropan-1-amine (MW 257 g/mol) due to thiophene’s lighter sulfur vs. benzene’s carbon .

- Spectroscopic Signatures : The bromine atom would produce a distinct isotopic pattern in mass spectrometry (e.g., 1:1 ratio for ⁷⁹Br/⁸¹Br) . In ¹H NMR, the thiophene protons are expected near δ 7.0–7.5 ppm, differing from pyridyl (δ 8.0–8.5 ppm) or phenyl (δ 7.2–7.6 ppm) analogs .

Computational Insights

For instance:

- Hirshfeld Charge Analysis : Sulfur’s electron donation in thiophene may increase charge density at the methylamine linkage compared to phenyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.